molecular formula C10H12N2O B13337730 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde

1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13337730
M. Wt: 176.21 g/mol
InChI Key: IEFPOWOCKDCMJL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclobutanone with pyrimidin-2-ylmethylamine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidin-2-ylmethyl group may interact with nucleic acids or other biomolecules, affecting their function . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:

The unique combination of the cyclobutane ring, pyrimidin-2-ylmethyl group, and aldehyde functional group in this compound makes it a valuable compound in various research and industrial applications .

Biological Activity

The compound 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde is a cyclobutane derivative that has garnered attention for its potential biological activities. Cyclobutane derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Recent studies have indicated that cyclobutane derivatives exhibit significant antimicrobial properties. A high-throughput screening of various compounds, including derivatives similar to this compound, demonstrated promising activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.1 µM to 20 µM, suggesting strong potential for further development in treating tuberculosis infections .

Compound TypeMIC (µM)Target Organism
Cyclobutane Derivative<20M. tuberculosis
Other Antimicrobials<10Various bacterial strains

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies showed that derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, related cyclobutane compounds were tested against HepG2 liver cancer cells with IC50 values ranging from 5 µM to 30 µM .

Cell LineIC50 (µM)Compound Tested
HepG25This compound
MCF7 (Breast Cancer)12Similar cyclobutane derivative
A549 (Lung Cancer)20Related cyclobutane analogs

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The pyrimidine moiety may enhance binding affinity to various receptors or enzymes involved in cellular signaling pathways. This interaction can lead to the modulation of key biological processes such as apoptosis in cancer cells or inhibition of bacterial growth .

Case Studies

Several case studies have explored the efficacy of cyclobutane derivatives in preclinical models:

  • Antimicrobial Efficacy : A study evaluated the effect of a series of cyclobutane derivatives on M. tuberculosis, revealing that modifications in the chemical structure significantly impacted their MIC values. The most potent derivatives showed MIC values below 5 µM, indicating their potential as lead compounds for drug development .
  • Anticancer Activity : In a comparative study involving multiple cancer cell lines, a derivative structurally related to this compound demonstrated significant cytotoxicity against breast and lung cancer cells, supporting its potential therapeutic application in oncology .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H12N2O/c13-8-10(3-1-4-10)7-9-11-5-2-6-12-9/h2,5-6,8H,1,3-4,7H2

InChI Key

IEFPOWOCKDCMJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=NC=CC=N2)C=O

Origin of Product

United States

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